2-(2,2,2-Trifluoroethoxy)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is a specialized chemical compound known for its unique structural and chemical properties. This compound features a trifluoroethoxy group attached to a benzodioxaphosphorinone core, making it a valuable entity in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one typically involves the reaction of 2,2,2-trifluoroethanol with appropriate phosphorinated precursors under controlled conditions. One common method includes the use of 2,2,2-trifluoroethanol and triethylamine as starting materials . The reaction is carried out in the presence of a catalyst, often scandium trifluoromethanesulfonate, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to enhance the overall efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The trifluoroethoxy group can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can modify the phosphorinone core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylamides, hydrogen peroxide for oxidation, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include difluorovinyl ethers, phenylthioynamines, and trifluoroacetic acid .
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2,2-Trifluoroethoxy)ethanol: Shares the trifluoroethoxy group but lacks the phosphorinone core.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: Contains a similar trifluoroethoxy group but has a different overall structure.
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: Features the trifluoroethoxy group attached to a phenylboronic acid core.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its combination of the trifluoroethoxy group and the benzodioxaphosphorinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
137073-22-4 |
---|---|
Molekularformel |
C9H6F3O4P |
Molekulargewicht |
266.11 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethoxy)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C9H6F3O4P/c10-9(11,12)5-14-17-15-7-4-2-1-3-6(7)8(13)16-17/h1-4H,5H2 |
InChI-Schlüssel |
ZPYLEVVMOLGMQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OP(O2)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.